molecular formula C7H8N4O B13096865 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one

3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one

Cat. No.: B13096865
M. Wt: 164.16 g/mol
InChI Key: NZKPDYRDHJADQC-UHFFFAOYSA-N
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Description

3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by a fused triazole and pyrimidine ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethyl-1,2,4-triazole with a suitable pyrimidine derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the desired triazolopyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-5-8-9-6-3-4-10(2)7(12)11(5)6/h3-4H,1-2H3

InChI Key

NZKPDYRDHJADQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=O)N(C=C2)C

Origin of Product

United States

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